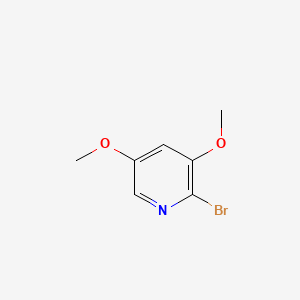

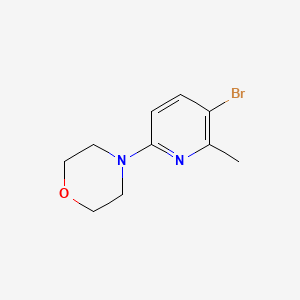

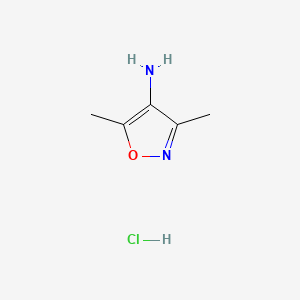

![molecular formula C9H8N2O2 B598975 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-21-9](/img/structure/B598975.png)

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

説明

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (MPPC) is an organic compound belonging to the family of heterocyclic compounds known as pyrazolopyridines. It is an important synthetic intermediate in the pharmaceutical and agrochemical industries, as well as in the production of dyes and pigments. MPPC has been extensively studied in the past few decades, due to its varied applications in scientific research. In

科学的研究の応用

-

- Application : Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound used in the field of organic chemistry .

- Method of Application : The specific methods of application or experimental procedures for this compound would depend on the context of the research. It’s typically used as a reagent or building block in various chemical reactions .

- Results or Outcomes : The outcomes obtained from the use of this compound can vary widely depending on the specific reactions or experiments it’s used in .

-

- Application : Compounds similar to Methyl pyrazolo[1,5-a]pyridine-2-carboxylate have shown significant inhibitory activity in medicinal chemistry .

- Method of Application : These compounds were likely synthesized and then tested for their inhibitory activity .

- Results or Outcomes : Compounds 14, 13 and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

-

- Application : Pyrazolo[1,5-a]pyrimidines-based fluorophores, which are structurally similar to Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, have been identified as strategic compounds for optical applications .

- Method of Application : These compounds were synthesized and their photophysical properties were studied. The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

- Results or Outcomes : The compounds bearing simple aryl groups allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .

-

- Application : Methyl pyrazolo[1,5-a]pyridine-2-carboxylate can be used as a building block in the synthesis of more complex organic compounds .

- Method of Application : The specific methods of application would depend on the context of the research. It’s typically used as a reagent in various chemical reactions .

- Results or Outcomes : The outcomes obtained from the use of this compound can vary widely depending on the specific reactions or experiments it’s used in .

-

- Application : Methyl pyrazolo[1,5-a]pyridine-2-carboxylate can be transformed into carboxamide derivatives, which have been evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase .

- Method of Application : The specific methods of application would depend on the context of the research. It’s typically used as a reagent in various chemical reactions .

- Results or Outcomes : The outcomes obtained from the use of this compound can vary widely depending on the specific reactions or experiments it’s used in .

-

- Application : Fluorescent organic compounds have been a major focus of research related to materials science and biological interactions. A family of pyrazolo[1,5-a]pyrimidines (PPs), which are structurally similar to Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, has been identified as strategic compounds for optical applications .

- Method of Application : These compounds were synthesized and their photophysical properties were studied. The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

- Results or Outcomes : The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .

特性

IUPAC Name |

methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIDYSXDRKQDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653287 | |

| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

CAS RN |

151831-21-9 | |

| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

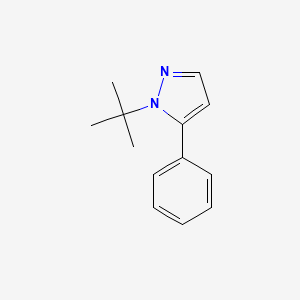

![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)

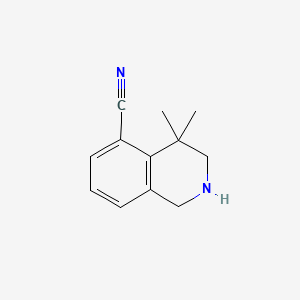

![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)

![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)